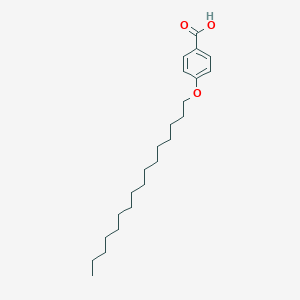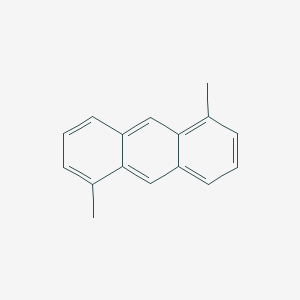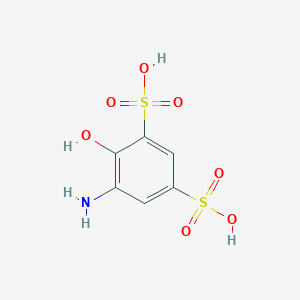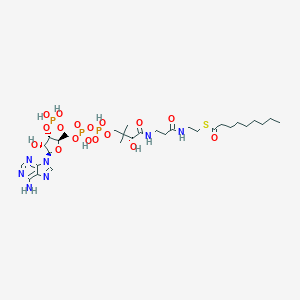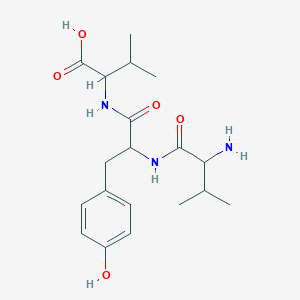
Val-Tyr-Val
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Val-Tyr-Val, also known as valyl-tyrosyl-valine, is a tripeptide composed of the amino acids valine, tyrosine, and valine. This compound is of significant interest due to its potential biological activities and applications in various scientific fields. The structure of this compound consists of two valine residues flanking a central tyrosine residue, forming a sequence that can be represented as this compound.
准备方法
Synthetic Routes and Reaction Conditions: Val-Tyr-Val can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The first amino acid (valine) is attached to the resin. Subsequent amino acids (tyrosine and valine) are added one by one using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Industrial processes often utilize automated peptide synthesizers to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: Val-Tyr-Val can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized derivatives.
Reduction: Reduction reactions can target the peptide bonds or specific functional groups within the peptide.
Substitution: The amino groups or hydroxyl groups in the peptide can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or dithiothreitol (DTT) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of tyrosine, such as dityrosine.
Reduction: Reduced forms of the peptide or specific functional groups.
Substitution: Modified peptides with substituted amino or hydroxyl groups.
科学研究应用
Val-Tyr-Val has a wide range of applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including its role as an angiotensin I-converting enzyme (ACE) inhibitor.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques like HPLC.
作用机制
The mechanism of action of Val-Tyr-Val involves its interaction with specific molecular targets and pathways. For example, as an ACE inhibitor, this compound can bind to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation and reduced blood pressure. Additionally, this compound may interact with other proteins and receptors, modulating various cellular processes.
相似化合物的比较
Val-Tyr-Val can be compared with other similar tripeptides, such as:
Val-Val-Tyr: Another tripeptide with a similar sequence but different biological activity.
Tyr-Val-Val: A tripeptide with a different arrangement of amino acids, leading to distinct properties.
Val-Tyr-Pro: A tripeptide with proline instead of valine, which may exhibit different structural and functional characteristics.
Uniqueness: this compound is unique due to its specific sequence and the presence of tyrosine, which imparts distinct chemical and biological properties. Its ability to act as an ACE inhibitor and its potential therapeutic applications make it a compound of significant interest in scientific research.
属性
CAS 编号 |
17355-22-5 |
|---|---|
分子式 |
C19H29N3O5 |
分子量 |
379.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H29N3O5/c1-10(2)15(20)18(25)21-14(9-12-5-7-13(23)8-6-12)17(24)22-16(11(3)4)19(26)27/h5-8,10-11,14-16,23H,9,20H2,1-4H3,(H,21,25)(H,22,24)(H,26,27)/t14-,15-,16-/m0/s1 |
InChI 键 |
ZNGPROMGGGFOAA-JYJNAYRXSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N |
Key on ui other cas no. |
17355-22-5 |
序列 |
VYV |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Val-Tyr-Val?
A1: The molecular formula of this compound is C19H29N3O5. Its molecular weight is 379.46 g/mol. [] [https://www.semanticscholar.org/paper/2b7cd44e8d2200a652c41b3e7254099c6ba62c1a]
Q2: How is the structure of this compound typically characterized?
A2: Common techniques for characterizing this compound include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and various chromatographic methods like high-performance liquid chromatography (HPLC). [, , , ] [https://www.semanticscholar.org/paper/86e88990c2aa53efa605a65ec8555719842262f1] [https://www.semanticscholar.org/paper/05638b8fdf9381a4f3e36a859089250e2a0d7fb8] [https://www.semanticscholar.org/paper/2b7cd44e8d2200a652c41b3e7254099c6ba62c1a] [https://www.semanticscholar.org/paper/924680bf5f6cd3a47b5c69e24d619fcdbc6eac00]
Q3: What can NMR spectroscopy reveal about this compound?
A3: Proton (1H) NMR provides insights into the conformation and dynamics of this compound in solution. Studies have investigated the relative populations of different rotamers around the Cα-Cβ bond, influenced by factors like pH and temperature. [] [https://www.semanticscholar.org/paper/2b7cd44e8d2200a652c41b3e7254099c6ba62c1a]
Q4: Has this compound been studied using surface-enhanced Raman spectroscopy (SERS)?
A4: Yes, SERS has been employed to examine the adsorption behavior of this compound on silver and gold nanoparticles in aqueous solutions. This technique offers information about the molecule's interaction with metallic surfaces, which is relevant for understanding its potential in areas like biosensing. [] [https://www.semanticscholar.org/paper/05638b8fdf9381a4f3e36a859089250e2a0d7fb8]
Q5: Does this compound exhibit any biological activity?
A5: Research suggests that this compound may act as an angiotensin I-converting enzyme (ACE) inhibitor. ACE inhibitors are important in regulating blood pressure and are targets for treating hypertension. [] [https://www.semanticscholar.org/paper/939d6b131fd46973afe46b7de6630c5a10a86d74]
Q6: How was the potential ACE inhibitory activity of this compound discovered?
A6: Studies investigating the digestion of sardine-derived peptides found this compound to be resistant to breakdown by enzymes in the small intestinal mucosa. This resistance, coupled with its structural similarity to known ACE inhibitors, led to further investigation of its potential antihypertensive properties. [] [https://www.semanticscholar.org/paper/939d6b131fd46973afe46b7de6630c5a10a86d74]
Q7: Is this compound stable in biological fluids?
A7: While this compound demonstrates resistance to some digestive enzymes, research indicates it may be rapidly degraded in human plasma, highlighting the importance of considering stability when exploring its therapeutic potential. [] [https://www.semanticscholar.org/paper/1069d091131954a8093189d34a5589f2c95362a1]
Q8: Have computational methods been applied to study this compound?
A8: Yes, theoretical studies utilizing methods like PM3 calculations have been used to investigate the interactions between this compound and ibuprofen. These studies aim to understand the molecular mechanisms behind potential drug interactions and their effects. [] [https://www.semanticscholar.org/paper/ec053f301df997adf311851577fb3e03a132c60d]
Q9: Beyond potential pharmaceutical applications, is this compound studied in other fields?
A9: Yes, this compound has been investigated in materials science and analytical chemistry. For example, it has been used to study the properties of PEO-PPO-PEO triblock copolymers, which are relevant for applications like drug delivery and nanotechnology. [, , ] [https://www.semanticscholar.org/paper/157831300dde8a5fb650a95bc3a6a61bd65a1631] [https://www.semanticscholar.org/paper/2053f09554dd174f32f7cdc81b8063422180c789] [https://www.semanticscholar.org/paper/80128dee50c3cb94a7809c846a37522e02fdbc3b]
Q10: What role does this compound play in analytical chemistry?
A10: Due to its fluorescence properties, this compound serves as a model peptide in developing and optimizing analytical techniques. It has been used in capillary electrophoresis with electrogenerated chemiluminescence detection, demonstrating its utility in sensitive and selective analytical methods. [] [https://www.semanticscholar.org/paper/b6a91604e2d325812365e1113c0420b6499d633c]
Q11: How does the research on this compound relate to studies on angiotensin?
A11: this compound forms a core sequence within the larger angiotensin peptides. Understanding the properties of this tripeptide contributes to a broader understanding of the structure-activity relationships of angiotensin and its analogues. [, , , , , , , , , , , , , , , , , ] [https://www.semanticscholar.org/paper/240bedc75d7278189f94bf0bb10f6cf38fbc16dc]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


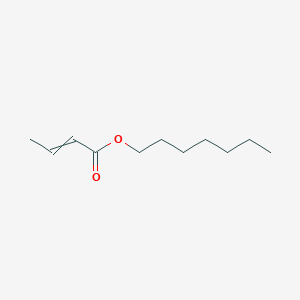
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)

![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)

